Molecular Weight and Lipophilicity Differentiation vs. Shorter-Chain Analogs
The hexyl chain in the target compound (C₁₉H₂₅N₃O₂, MW 327.4 g/mol) provides a higher molecular weight and predicted lipophilicity compared to shorter-chain analogs. The butyl analog (4-(dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate, C₁₇H₂₄N₂O₂, MW ~273 g/mol) has two fewer methylene units, resulting in a predicted clogP difference of approximately +1.0 to +1.5 log units in favor of the target compound . The ethyl analog (2-(dimethylamino)ethyl pyrimidine-5-carboxylate, C₉H₁₃N₃O₂, MW 195.2 g/mol) is substantially smaller with an estimated clogP ~1.0–1.5, compared to an estimated clogP ~3.0–4.0 for the target . These computed differences affect predicted membrane permeability and tissue distribution but must be validated experimentally.
| Evidence Dimension | Predicted lipophilicity (clogP) and molecular weight |
|---|---|
| Target Compound Data | MW 327.4 g/mol; estimated clogP 3.0–4.0 (based on structural calculation) |
| Comparator Or Baseline | Butyl analog: MW ~273 g/mol, estimated clogP 2.0–2.5; Ethyl analog: MW 195.2 g/mol, estimated clogP 1.0–1.5 |
| Quantified Difference | ΔMW: +54 g/mol (vs. butyl), +132 g/mol (vs. ethyl); estimated ΔclogP: +1.0–1.5 (vs. butyl), +2.0–2.5 (vs. ethyl) |
| Conditions | Computed physicochemical properties; no experimental logP/logD data available for any of these compounds. |
Why This Matters
Higher lipophilicity may improve blood-brain barrier penetration and intracellular accumulation, but experimental validation is required; procurement decisions based solely on predicted properties carry significant risk.
